molecular formula C26H25OP B2891870 (2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 1884594-02-8

(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B2891870
CAS No.: 1884594-02-8
M. Wt: 384.459
InChI Key: YOXUHULUPBYLBU-YMGMXPECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chiral phosphorus-containing heterocyclic compound features a benzo[d][1,3]oxaphosphole core substituted with an anthracen-9-yl group, a tert-butyl group, and a methyl group at the (2S,3S) stereochemical configuration. Its molecular formula is C₂₆H₂₅OP (MW: 384.46), and it is commercially available with 98% purity (HPLC) in various packaging sizes . The compound is primarily utilized in asymmetric catalysis and organic synthesis due to its air stability and stereoselective properties .

Properties

IUPAC Name

(2S,3S)-4-anthracen-9-yl-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25OP/c1-17-27-23-15-9-14-22(25(23)28(17)26(2,3)4)24-20-12-7-5-10-18(20)16-19-11-6-8-13-21(19)24/h5-17H,1-4H3/t17-,28+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXUHULUPBYLBU-YMGMXPECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1OC2=CC=CC(=C2[P@@]1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Anthracene Derivative: The anthracene moiety is introduced through a Friedel-Crafts alkylation reaction, where anthracene is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a Grignard reaction, where a tert-butyl magnesium halide is reacted with the intermediate anthracene derivative.

    Cyclization to Form the Oxaphosphole Ring: The final step involves the cyclization of the intermediate to form the oxaphosphole ring. This is typically achieved through a phosphorus-mediated cyclization reaction, using reagents such as phosphorus trichloride or phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce hydroanthracene derivatives.

Scientific Research Applications

(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole has several scientific research applications:

    Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

    Photochemistry: Its ability to absorb and emit light at specific wavelengths makes it useful in photochemical reactions and as a fluorescent probe.

    Materials Science: The compound can be used to create advanced materials with specific optical and electronic properties, such as conductive polymers and nanomaterials.

    Biological Applications: Research is ongoing into its potential use as a bioactive molecule, with studies exploring its interactions with biological macromolecules and its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole involves its interaction with molecular targets through various pathways:

    Electronic Interactions: The compound’s electronic structure allows it to interact with other molecules through π-π stacking, hydrogen bonding, and van der Waals forces.

    Photophysical Processes: Upon absorption of light, the compound can undergo excited-state reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations.

    Biological Pathways: In biological systems, the compound may interact with enzymes, receptors, and other macromolecules, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Enantiomeric and Substituent Variants

Key structural analogs differ in stereochemistry and substituents, impacting their physicochemical properties and applications:

Compound ID Stereochemistry Substituent (Position 2) Molecular Formula Molecular Weight Purity Key Applications
Target Compound (2S,3S) (2S,3S) Methyl C₂₆H₂₅OP 384.46 98% Asymmetric catalysis, ligand design
15-6822 (2R,3R) (2R,3R) Methyl C₂₆H₂₅OP 384.46 97% Palladium-catalyzed Suzuki-Miyaura coupling
15-6888 (2R,3R) (2R,3R) Ethyl C₂₇H₂₇OP 398.48 97% Research-scale asymmetric reactions
15-6890 (2S,3S) (2S,3S) Ethyl C₂₇H₂₇OP 398.48 97% Not specified (patented for catalysis)
(S)-AntPhos (S) - C₂₅H₂₃O₃P 370.42 99+% Air-sensitive catalytic research

Key Observations :

  • Stereochemistry: The (2S,3S) and (2R,3R) enantiomers exhibit distinct catalytic selectivities. For example, 15-6822 (2R,3R) is explicitly noted for Suzuki-Miyaura coupling, while the target compound’s applications remain broader .
  • Stability : The target compound’s tert-butyl and methyl groups enhance air stability compared to (S)-AntPhos, which requires cold storage due to sensitivity .

Dimeric and Extended Structures

A dimeric analog, (2S,2'S,3S,3'S)-4,4'-Di(anthracen-9-yl)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole (C₅₀H₄₄O₂P₂, MW: 728.83, 97% purity), demonstrates the impact of structural extension .

Purity and Commercial Availability

  • The target compound is sold at 98% purity, slightly higher than analogs like 15-6822 (97%) but lower than (S)-AntPhos (99+%) .
  • Pricing varies by packaging (e.g., 100 mg at 83.3 CNY vs. 5g at 1768 CNY), reflecting scalability for industrial vs. research use .

Research and Patent Landscape

  • Catalytic Applications : The target compound and its analogs are patented (e.g., CN 107827929 A, US 20180155375 A1) for asymmetric synthesis, highlighting their industrial relevance .
  • Comparative Efficiency: In palladium-catalyzed reactions, enantiomeric purity (>99% ee) and substituent size critically influence turnover numbers and enantioselectivity. For example, ethyl-substituted derivatives may slow reactions due to steric effects but improve selectivity .

Biological Activity

The compound (2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole (CAS: 1884594-02-8) is a member of the oxaphosphole family characterized by its unique structural features that include both phosphorus and oxygen within a cyclic framework. This compound has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and interactions with cellular machinery.

  • Molecular Formula : C26H25OP
  • Molecular Weight : 384.46 g/mol
  • Purity : ≥97%
  • IUPAC Name : (2S,3S)-4-(anthracen-9-yl)-3-(tert-butyl)-2-methyl-2H-1,3-benzoxaphosphole

Enzyme Inhibition

Research indicates that compounds similar to this compound may inhibit cytochrome P450 enzymes, particularly CYP3A4. This enzyme plays a crucial role in drug metabolism, and its inhibition can lead to altered pharmacokinetics of various drugs. The implications of this interaction are significant for drug development and therapeutic applications.

Interaction with Cellular Machinery

The compound's structure suggests potential interactions with cellular components that could influence various biological pathways. For instance, its hydrophobic nature may affect its absorption and bioavailability when administered orally. Studies have indicated low gastrointestinal absorption rates, which could limit systemic exposure but enhance targeted therapeutic interventions.

Case Studies and Research Findings

  • CYP Enzyme Inhibition Studies :
    • A study demonstrated that certain oxaphosphole derivatives exhibit significant inhibition of CYP3A4 activity. This finding suggests that this compound could similarly impact drug metabolism pathways .
  • Bioavailability Assessments :
    • Investigations into the bioavailability of this compound revealed that its structural characteristics contribute to poor water solubility and limited gastrointestinal absorption. These factors are critical in determining the therapeutic efficacy of the compound when used in clinical settings .

Data Table: Summary of Biological Activities

Activity Description
Enzyme InhibitionPotential inhibition of CYP3A4; impacts drug metabolism
Cellular InteractionMay interact with various cellular pathways; influences pharmacokinetics
BioavailabilityLow gastrointestinal absorption; emphasizes targeted therapeutic use
HydrophobicityContributes to poor solubility in water; affects systemic exposure

Q & A

Basic Research Questions

Q. What are the recommended synthetic methods for achieving high enantiomeric excess in this compound?

  • Methodological Answer : Synthesis involves stereoselective protocols under inert conditions to prevent oxidation. Key steps include chiral auxiliary-assisted formation of the oxaphosphole ring and palladium-catalyzed coupling with anthracene derivatives. Patents (ZL201310020371.1, CN 201610056390) detail collaborations with Zejun Pharma, emphasizing rigorous exclusion of moisture and oxygen. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) ensures >99% ee, verified by chiral HPLC .

Q. What protocols ensure stability during storage and handling?

  • Methodological Answer : The compound is air-sensitive; storage at -20°C under argon is critical. Use Schlenk-line techniques for transfers. Stability assessments should include periodic ³¹P NMR to detect oxidation (e.g., phosphole-to-phosphate degradation). Degradation kinetics under varying temperatures can be modeled using Arrhenius plots to optimize storage conditions .

Advanced Research Questions

Q. How does stereochemistry at the 2S and 3S positions influence catalytic activity in asymmetric reactions?

  • Methodological Answer : The 2S,3S configuration creates a rigid chiral pocket, enhancing enantioselectivity in transition-metal catalysts (e.g., Pd or Rh complexes). Comparative kinetic studies with diastereomers (e.g., 2R,3R) show up to 30% lower ee in Suzuki-Miyaura couplings. X-ray crystallography of metal-ligand adducts correlates steric bulk (tert-butyl) with substrate orientation in transition states .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Data conflicts (e.g., split NMR peaks) may arise from dynamic stereochemistry or solvate formation. Use variable-temperature NMR to identify conformational exchange. Single-crystal X-ray diffraction provides definitive structural confirmation. For chiral purity disputes, combine circular dichroism (CD) with chiral-phase HPLC-MS to distinguish enantiomers from impurities .

Q. What computational strategies predict reactivity in novel catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electron-rich sites for oxidative addition. Molecular dynamics simulations model steric interactions between the anthracenyl group and substrates. Experimental validation via kinetic isotope effects (KIEs) and Hammett plots refines computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.